molecular formula C14H18N2O2S2 B6444572 4-methanesulfonyl-2-(3-methylpiperidin-1-yl)-1,3-benzothiazole CAS No. 2640897-70-5

4-methanesulfonyl-2-(3-methylpiperidin-1-yl)-1,3-benzothiazole

Cat. No. B6444572
CAS RN: 2640897-70-5
M. Wt: 310.4 g/mol
InChI Key: GXWZHLPOATXJFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methanesulfonyl-2-(3-methylpiperidin-1-yl)-1,3-benzothiazole (MMPB) is a novel synthetic compound that has recently been developed for a variety of scientific and medical applications. MMPB is a small molecule with an aromatic ring system that is composed of a sulfur atom and a nitrogen atom. It is a highly active compound that has been found to have a wide range of biological activities, including anti-inflammatory, anti-bacterial, anti-fungal, anti-viral, and anti-cancer effects. MMPB has been shown to be effective in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. In addition, MMPB has been studied for its potential use in drug delivery systems and gene therapy.

Scientific Research Applications

4-methanesulfonyl-2-(3-methylpiperidin-1-yl)-1,3-benzothiazole has been studied extensively for its potential therapeutic applications. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-bacterial, anti-fungal, anti-viral, and anti-cancer effects. In addition, 4-methanesulfonyl-2-(3-methylpiperidin-1-yl)-1,3-benzothiazole has been studied for its potential use in drug delivery systems and gene therapy.

Mechanism of Action

4-methanesulfonyl-2-(3-methylpiperidin-1-yl)-1,3-benzothiazole has been found to interact with a variety of cellular targets, including enzymes, receptors, and transcription factors. The exact mechanism of action of 4-methanesulfonyl-2-(3-methylpiperidin-1-yl)-1,3-benzothiazole is not yet fully understood, but it is believed to involve the inhibition of various enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), as well as the activation of certain transcription factors.
Biochemical and Physiological Effects
4-methanesulfonyl-2-(3-methylpiperidin-1-yl)-1,3-benzothiazole has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes, as well as the activation of certain transcription factors. In addition, 4-methanesulfonyl-2-(3-methylpiperidin-1-yl)-1,3-benzothiazole has been shown to have anti-bacterial, anti-fungal, and anti-viral effects. It has also been found to have anti-cancer effects, as well as to have potential applications in drug delivery systems and gene therapy.

Advantages and Limitations for Lab Experiments

4-methanesulfonyl-2-(3-methylpiperidin-1-yl)-1,3-benzothiazole has been found to be a highly active compound with a wide range of biological activities. This makes it an ideal candidate for laboratory experiments. One advantage of using 4-methanesulfonyl-2-(3-methylpiperidin-1-yl)-1,3-benzothiazole in laboratory experiments is that it is relatively easy to synthesize, and has a wide range of applications. In addition, 4-methanesulfonyl-2-(3-methylpiperidin-1-yl)-1,3-benzothiazole is relatively stable and can be stored for long periods of time. However, there are some limitations to using 4-methanesulfonyl-2-(3-methylpiperidin-1-yl)-1,3-benzothiazole in laboratory experiments. For example, it is not soluble in water, and therefore must be used in organic solvents. In addition, 4-methanesulfonyl-2-(3-methylpiperidin-1-yl)-1,3-benzothiazole is not very soluble in organic solvents, and therefore must be used in high concentrations.

Future Directions

Given the wide range of biological activities and potential applications of 4-methanesulfonyl-2-(3-methylpiperidin-1-yl)-1,3-benzothiazole, there are many potential future directions for research. These include further study of the mechanism of action of 4-methanesulfonyl-2-(3-methylpiperidin-1-yl)-1,3-benzothiazole, as well as the development of new drug delivery systems and gene therapies. In addition, further research could be done on the potential therapeutic applications of 4-methanesulfonyl-2-(3-methylpiperidin-1-yl)-1,3-benzothiazole, such as its use in the treatment of cancer, diabetes, and neurodegenerative disorders. Finally, further research could be done to explore the potential synergistic effects of combining 4-methanesulfonyl-2-(3-methylpiperidin-1-yl)-1,3-benzothiazole with other compounds.

Synthesis Methods

4-methanesulfonyl-2-(3-methylpiperidin-1-yl)-1,3-benzothiazole can be synthesized from a variety of starting materials, including 3-methylpiperidine and 1,3-benzothiazole. The synthesis of 4-methanesulfonyl-2-(3-methylpiperidin-1-yl)-1,3-benzothiazole involves the reaction of the two starting materials in the presence of a base, such as sodium hydroxide or potassium hydroxide, and a sulfonyl chloride. The reaction yields the desired product, 4-methanesulfonyl-2-(3-methylpiperidin-1-yl)-1,3-benzothiazole, in high yields. The reaction can be carried out in either aqueous or organic solvents, and the product can be isolated using standard chromatographic techniques.

properties

IUPAC Name

2-(3-methylpiperidin-1-yl)-4-methylsulfonyl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S2/c1-10-5-4-8-16(9-10)14-15-13-11(19-14)6-3-7-12(13)20(2,17)18/h3,6-7,10H,4-5,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXWZHLPOATXJFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC3=C(S2)C=CC=C3S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.